![molecular formula C20H24N2O5S B2435713 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide CAS No. 887218-92-0](/img/structure/B2435713.png)

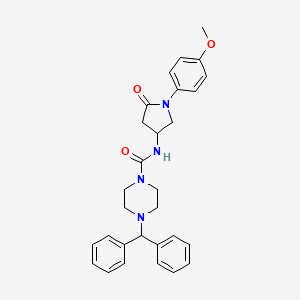

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Properties

A study by Ghorab et al. (2017) explored the antimycobacterial properties of compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide. They found that introducing the benzo[1,3]dioxol moiety significantly improved antimycobacterial activity. This suggests potential applications in treating tuberculosis and related bacterial infections (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, Elaasser, 2017).

Antibacterial and Anti-Inflammatory Potential

Abbasi et al. (2017) conducted research on sulfonamides bearing the 1,4-benzodioxin ring, which includes compounds structurally related to this compound. Their findings indicated significant antibacterial activity and potential as therapeutic agents for inflammatory ailments (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, Shah, 2017).

DNA Binding and Anticancer Activity

A 2013 study by González-Álvarez et al. investigated the DNA binding and anticancer activity of mixed-ligand copper(II)-sulfonamide complexes, which included variants of benzenesulfonamide derivatives. This research highlights the role of the N-sulfonamide derivative in binding with DNA and its potential in developing anticancer therapies (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, Alzuet-Piña, 2013).

Enzyme Inhibitory Potential

Research by Abbasi et al. (2019) on sulfonamides with benzodioxane and acetamide moieties demonstrated significant enzyme inhibitory activities. This suggests potential therapeutic applications in diseases like Alzheimer's and diabetes, where enzyme inhibition is a key therapeutic strategy (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, Khan, 2019).

HIV-1 Infection Prevention

Cheng De-ju (2015) studied methylbenzenesulfonamide antagonists, related to this compound, for their potential in preventing HIV-1 infection. This indicates possible applications in developing HIV-1 prevention therapies (Cheng De-ju, 2015).

Antioxidant and Anti-proliferative Activities

E. Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, showing significant biological properties, including antimicrobial and antiproliferative activities. This research opens avenues for the development of new drugs targeting various diseases, including cancer (Mansour, Aboelnaga, Nassar, Elewa, 2020).

Mechanism of Action

Target of Action

The compound, also known as N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide, has been found to interact with multiple targets. In the context of cancer treatment, it has been shown to interact with microtubules and their component protein, tubulin . In plant science, it has been identified as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a crucial role in plant growth and development .

Mode of Action

In cancer cells, this compound acts by modulating microtubule assembly, either suppressing tubulin polymerization or stabilizing microtubule structure . This leads to mitotic blockade and induces apoptosis in cancer cells . In plants, it acts as an auxin receptor agonist, enhancing root-related signaling responses .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. In cancer cells, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . In plants, it enhances auxin response reporter’s (DR5:GUS) transcriptional activity, down-regulates the expression of root growth-inhibiting genes, and promotes root growth .

Result of Action

The compound’s action results in significant molecular and cellular effects. In cancer cells, it causes cell cycle arrest at the S phase and induces apoptosis . In plants, it promotes root growth in both Arabidopsis thaliana and Oryza sativa .

Properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-15-2-5-17(6-3-15)28(23,24)21-13-18(22-8-10-25-11-9-22)16-4-7-19-20(12-16)27-14-26-19/h2-7,12,18,21H,8-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCPIQNEYVDNBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Fluorophenyl)cyclopropyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2435632.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2435634.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine](/img/structure/B2435636.png)

![6-[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435637.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2435640.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-oxochromene-2-carboxamide](/img/structure/B2435644.png)

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B2435646.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2435650.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2435651.png)